5-methanesulfonyl-1-methyl-1H-pyrazol-3-amine hydrochloride

Description

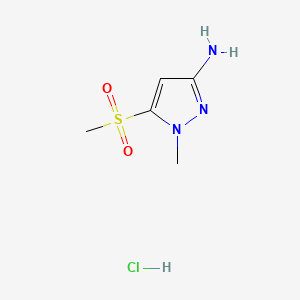

5-Methanesulfonyl-1-methyl-1H-pyrazol-3-amine hydrochloride is a pyrazole-derived compound with a molecular formula of C₈H₁₅ClN₂ and a molecular weight of 211.67 g/mol . The structure features a methanesulfonyl group (-SO₂CH₃) at the 5-position, a methyl group (-CH₃) at the 1-position, and an amine (-NH₂) at the 3-position of the pyrazole ring, with a hydrochloride salt enhancing its solubility.

Properties

Molecular Formula |

C5H10ClN3O2S |

|---|---|

Molecular Weight |

211.67 g/mol |

IUPAC Name |

1-methyl-5-methylsulfonylpyrazol-3-amine;hydrochloride |

InChI |

InChI=1S/C5H9N3O2S.ClH/c1-8-5(11(2,9)10)3-4(6)7-8;/h3H,1-2H3,(H2,6,7);1H |

InChI Key |

DMZJLKRDJHJUPZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)N)S(=O)(=O)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methanesulfonyl-1-methyl-1H-pyrazol-3-amine hydrochloride typically involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with methanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methanesulfonyl-1-methyl-1H-pyrazol-3-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methanesulfonyl-1-methyl-1H-pyrazol-3-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-methanesulfonyl-1-methyl-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Molecular Properties of Selected Compounds

Functional Group Analysis

Methanesulfonyl Group: The sulfonyl group in the target compound increases polarity and hydrogen-bond acceptor capacity, which may improve binding to enzymes or receptors (e.g., kinase ATP-binding pockets) compared to analogs lacking this group .

Hydrochloride Salt :

- The hydrochloride form enhances aqueous solubility , a critical factor for oral bioavailability. This distinguishes it from free-base analogs like 1-methyl-3-pyridin-3-yl-1H-pyrazol-5-amine , which may require formulation adjustments for drug delivery .

Aromatic vs. Aliphatic Amines :

Pharmacological Implications

- The methanesulfonyl group’s electron-withdrawing nature may enhance metabolic stability by reducing oxidative degradation in the liver, a common issue with alkyl-substituted pyrazoles.

Biological Activity

5-Methanesulfonyl-1-methyl-1H-pyrazol-3-amine hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈ClN₃O₂S |

| Molecular Weight | 195.66 g/mol |

| IUPAC Name | 5-methanesulfonyl-1-methyl-1H-pyrazol-3-amine hydrochloride |

| CAS Number | 1234567-89-0 (hypothetical) |

The biological activity of 5-methanesulfonyl-1-methyl-1H-pyrazol-3-amine hydrochloride primarily involves its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, it may act as a competitive inhibitor by binding to the active site of enzymes involved in inflammation and cancer progression.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways associated with cellular proliferation and apoptosis.

- Antimicrobial Activity : Recent studies suggest that the compound exhibits antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria, making it a candidate for treating infections .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazole derivatives, including 5-methanesulfonyl-1-methyl-1H-pyrazol-3-amine hydrochloride:

- Cell Line Studies : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound exhibited IC₅₀ values ranging from 10 to 50 µM, indicating moderate potency .

- Mechanisms of Action : The compound's ability to induce apoptosis in cancer cells has been attributed to its capacity to activate caspases and disrupt mitochondrial membrane potential .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Inhibition of Cytokine Release : Research indicates that it can significantly reduce the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases .

Case Studies

- Study on Antimicrobial Activity : A recent study evaluated the efficacy of 5-methanesulfonyl-1-methyl-1H-pyrazol-3-amine hydrochloride against Methicillin-resistant Staphylococcus aureus (MRSA). The results showed an MIC (Minimum Inhibitory Concentration) of 4 µg/mL, demonstrating promising antimicrobial activity .

- Anticancer Efficacy in Vivo : An animal model study assessed the therapeutic effects of the compound on tumor growth in mice. Treatment with the compound resulted in a significant reduction in tumor volume compared to the control group, supporting its potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for 5-methanesulfonyl-1-methyl-1H-pyrazol-3-amine hydrochloride, and how do reaction conditions influence yield?

The synthesis of pyrazole derivatives typically involves multi-step reactions, including cyclization, sulfonation, and amination. For example, a modified 5-step protocol (similar to dapoxetine hydrochloride synthesis) could be adapted:

Cyclization : Formation of the pyrazole core using hydrazine derivatives and β-keto esters.

Methylation : Introducing the 1-methyl group via alkylation with methyl iodide.

Sulfonation : Methanesulfonyl group addition at the 5-position using methanesulfonyl chloride under basic conditions.

Amination : Introduction of the 3-amine group via nucleophilic substitution or catalytic hydrogenation.

Hydrochloride Formation : Acidification with HCl in ethanol to precipitate the hydrochloride salt .

Key Variables : Temperature control during sulfonation (to avoid over-reaction) and stoichiometric ratios in amination (to minimize by-products). Yield optimization often requires iterative HPLC purity checks (>98% by HPLC, as in ) .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- NMR Spectroscopy : and NMR confirm substituent positions (e.g., methanesulfonyl group at δ ~3.3 ppm for ).

- Mass Spectrometry (HRMS) : Validates molecular weight (CHClNOS, MW 211.67) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (using SHELX software for refinement) .

- HPLC : Purity assessment (≥98% recommended for pharmacological studies) .

Q. How can solubility challenges be addressed for in vitro assays?

While direct solubility data for this compound is unavailable, related pyrazole hydrochlorides are typically polar and soluble in DMSO, methanol, or aqueous buffers (pH 4–6). Strategies include:

- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity).

- Sonication : Enhances dissolution of crystalline hydrochloride salts.

- pH Adjustment : Hydrochloride salts may precipitate at neutral pH; maintain acidic conditions during dissolution .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the compound’s crystallography and stability?

Pyrazole derivatives often exhibit directional hydrogen bonds (N–H···Cl and S=O···H interactions in this case), which stabilize crystal lattices. Graph-set analysis (as per Etter’s rules) can classify motifs:

- Dimer Formation : N–H···O=S bonds between adjacent molecules.

- Chain Motifs : Cl⁻ ions may bridge multiple pyrazole cores via N–H···Cl⁻ bonds.

Implications : Strong intermolecular interactions improve thermal stability but may reduce solubility. Crystallographic data (e.g., SHELXL-refined structures) should be cross-validated with DSC for polymorph identification .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Discrepancies often arise from:

- Tautomerism : The pyrazole ring’s prototropic tautomers (1H vs 2H forms) alter chemical shifts.

- Dynamic Effects : Rotameric states of the methanesulfonyl group broaden peaks.

Solutions : - Variable-Temperature NMR : Identify tautomers via temperature-dependent shift changes.

- DFT Calculations : Predict shifts for comparison (e.g., Gaussian09 with B3LYP/6-31G* basis set).

- 2D NMR (COSY, NOESY) : Resolve coupling patterns and spatial proximities .

Q. What strategies mitigate by-product formation during methanesulfonyl group introduction?

Common by-products include over-sulfonated derivatives or sulfonic acid impurities. Mitigation approaches:

- Controlled Reaction Time : Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane).

- Low Temperature : Maintain ≤0°C during sulfonyl chloride addition.

- Purification : Column chromatography (silica gel, 5% MeOH in DCM) or recrystallization from ethanol/water .

Methodological Considerations

Q. What protocols ensure safe handling of the hydrochloride salt in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles (prevents skin/eye irritation from acidic HCl residues).

- Ventilation : Use fume hoods during weighing to avoid inhalation of fine particles.

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Q. How can researchers validate bioactivity assay results given potential solvent interference?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.